Diaminoguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4364-78-7 |

|---|---|

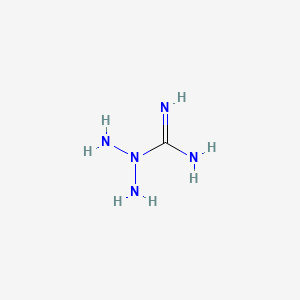

Molecular Formula |

CH7N5 |

Molecular Weight |

89.10 g/mol |

IUPAC Name |

1,2-diaminoguanidine |

InChI |

InChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6) |

InChI Key |

JGGFDEJXWLAQKR-UHFFFAOYSA-N |

SMILES |

C(=N)(N)N(N)N |

Isomeric SMILES |

C(=N\N)(\N)/NN |

Canonical SMILES |

C(=NN)(N)NN |

Other CAS No. |

4364-78-7 |

Related CAS |

36062-19-8 (mono-hydrochloride) 38360-74-6 (hydrochloride) |

Synonyms |

diaminoguanidine diaminoguanidine dihydrochloride diaminoguanidine hydrobromide diaminoguanidine hydrochloride diaminoguanidine monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

history and discovery of diaminoguanidine

An In-depth Technical Guide to the History and Discovery of Diaminoguanidine

Introduction

This compound is a nitrogen-rich organic compound that serves as a crucial intermediate in the synthesis of a variety of heterocyclic systems and energetic materials.[1][2] Its unique structure, featuring a central carbon atom bonded to three nitrogen-containing groups, imparts it with a high degree of reactivity and versatility. This guide provides a comprehensive overview of the history of this compound, from its initial discovery and synthesis to the evolution of its preparative methods. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry and applications of this important building block.

History of Discovery and Early Synthesis

The exploration of this compound chemistry began in the early 20th century. One of the earliest documented methods for the synthesis of this compound salts was reported by Pellizzari and Gaiter in 1914 . They discovered that cyanogen (B1215507) chloride and cyanogen bromide react with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrochloride and hydrobromide salts of this compound.[1] However, they noted that the reaction with cyanogen iodide did not produce this compound, instead forming an unstable complex.[1]

Another significant early contribution came from Phillips and Williams in 1928 , who developed a method to produce this compound by the reduction of nitroaminoguanidine.[1][3] This method, which initially involved the use of zinc in acetic acid, provided an alternative route to this important intermediate.[4] Later investigations by other researchers re-examined this method and noted its complexity, observing that under certain conditions, a significant portion of the this compound could cyclize to form 4-amino-5-imino-3-methyltriazole hydrochloride.[1]

In the mid-20th century, further advancements were made in the synthesis of this compound. In 1950, Keim, Henry, and Smith described a synthetic route starting from S-methylisothiosemicarbazide.[1] This method was found to require strict control over reactant quantities and temperature to be effective.[1]

Key Synthetic Methodologies and Experimental Protocols

Several methods for the synthesis of this compound have been developed over the years, each with its own advantages and challenges. The following sections detail the experimental protocols for some of the most significant synthetic routes.

Synthesis from Nitroaminoguanidine (Phillips & Williams, 1928)

This method involves the chemical reduction of nitroaminoguanidine.

Experimental Protocol:

A mixture of 2.38 g (0.02 mol) of nitroaminoguanidine and 4 g of zinc dust (an excess) with some crushed ice is placed in a vessel and immersed in a freezing mixture. While keeping the temperature below 10°C, an excess of N-hydrochloric acid (154 ml) is added dropwise with constant stirring. The stirring is continued for one hour after the addition is complete. The yellow reaction liquor is then filtered to remove unreacted zinc. The filtrate is made alkaline with ammonia (B1221849) and then saturated with hydrogen sulfide (B99878) to precipitate zinc sulfide, which is subsequently removed by filtration. The solution is then made slightly acidic, and a slight excess of benzaldehyde (B42025) is added. The mixture is boiled for a few minutes. Upon cooling, dibenzylidenethis compound hydrochloride separates out. The separation can be facilitated by the addition of ether. This method yields the hydrazone in approximately 40% to 50%.[1]

Synthesis from Cyanogen Halides (Pellizzari & Gaiter, 1914)

This early method utilizes the reaction of cyanogen halides with hydrazine hydrate.

Experimental Protocol:

While the original 1914 paper provides the conceptual framework, later work has elaborated on similar principles. For instance, the reaction of cyanogen chloride with hydrazine hydrate in an aqueous or ethereal solution was a known route to this compound hydrochloride.[3] The stoichiometry and reaction conditions are critical to favor the formation of this compound over mono- or triaminoguanidine.[1]

Synthesis from S-Methylisothiosemicarbazide (Keim, Henry & Smith, 1950)

This route provides an alternative to the use of more hazardous starting materials.

Experimental Protocol:

The synthesis from S-methylisothiosemicarbazide requires careful control of temperature and the quantities of reagents used. The specific details of the protocol as described by Keim, Henry & Smith involve the reaction of S-methylisothiosemicarbazide with hydrazine.[1]

Modern Patented Synthesis from Sodium Thiocyanate (B1210189)

A more recent and industrially scalable method has been described in Chinese patent CN103588682A.[5] This method is noted for its simple process, mild conditions, high yield, and high product purity.[5]

Experimental Protocol:

-

Step 1: Synthesis of Methyl Thiocyanate: Sodium thiocyanate is dissolved in water at a mass ratio of 1:1-1.5 (sodium thiocyanate to water). Dimethyl sulfate (B86663) is then added, with the molar ratio of sodium thiocyanate to dimethyl sulfate being 2-2.5:1. The reaction proceeds at room temperature for 5-6 hours. After the reaction, the aqueous and oil layers are separated, and the oil layer, which is methyl thiocyanate, is collected.[5]

-

Step 2: Synthesis of 1,3-Diaminoguanidine Hydrochloride: Hydrazine hydrochloride is mixed with water at a mass ratio of 1:4-5. The mixture is heated to 30-40°C, and the methyl thiocyanate from the previous step is added. The molar ratio of hydrazine hydrochloride to methyl thiocyanate is 1.9-2.1:1. The reaction mixture is kept at this temperature for 4-5 hours. The resulting precipitate is then filtered, washed with cold water (5-10°C), and dried to yield 1,3-diaminoguanidine hydrochloride as a white solid.[5]

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound and its derivatives from various synthetic methods.

| Compound | Reported Melting Point (°C) | Reference |

| This compound Hydriodide | 128-130 | Scott, F. L., et al. (1952)[1] |

| Dibenzylidenethis compound Hydrochloride | 230 | Phillips, R. & Williams, J. F. (1928)[3] |

| Dibenzylidenethis compound Hydrochloride | 232 | Hofmann (as cited in Phillips & Williams, 1928)[3] |

| This compound Nitrate | 143 | Pellizzari (as cited in Phillips & Williams, 1928)[3] |

| Synthetic Method | Product | Reported Yield | Reported Purity | Reference |

| Reduction of Nitroaminoguanidine | Dibenzylidenethis compound Hydrochloride | 40-50% | Not specified | Scott, F. L., et al. (1952)[1] |

| From Guanidine (B92328) Hydrochloride (Patented Method) | 1,3-Diaminoguanidine Monohydrochloride | 95.8% | 98.4% (HPLC) | CN104370776A[6] |

| From Guanidine Hydrochloride (Patented Method) | 1,3-Diaminoguanidine Monohydrochloride | 92.8% | 99.3% (HPLC) | CN104370776A[6] |

Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic pathways for this compound.

Caption: Workflow for the synthesis of a this compound derivative from nitroaminoguanidine.

Caption: Patented two-step synthesis of 1,3-diaminoguanidine hydrochloride.

Biological Significance and Applications

While much of the early interest in this compound was for its utility in heterocyclic synthesis, it has also become an important intermediate in the production of pharmaceuticals and other specialized materials.

-

Pharmaceuticals: this compound hydrochloride is a key intermediate in the synthesis of the anticoccidial drug chlorphenguanide (also known as Robenidine), which is used to treat coccidiosis in poultry and rabbits.[5]

-

Energetic Materials: Due to its high nitrogen content, this compound is used as a cation in the formation of energetic salts. These salts are investigated for their potential use as explosives and propellants, often exhibiting good thermal stability and detonation performance.[7]

-

Drug Development Research: Analogues of this compound have been synthesized and evaluated for their potential therapeutic effects. Studies have shown that certain diaminoguanidinoacetic acid analogues possess antidiabetic and antiobesity properties.[8][9] In animal models of non-insulin-dependent diabetes mellitus, these compounds were found to improve insulin (B600854) sensitivity and promote weight loss from adipose tissue.[8][9][10] Administration to insulin-resistant rhesus monkeys led to reductions in both fasting and post-prandial plasma glucose and insulin levels, suggesting an improvement in the action of endogenous insulin.[9][10]

It is important to distinguish this compound from the related compound aminoguanidine (B1677879) (also known as pimagedine). Aminoguanidine has been extensively studied as an inhibitor of diamine oxidase and nitric oxide synthase, and it acts to prevent the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes.[11] While this compound itself is not known to have the same mechanism of action, the biological activity of its analogues highlights the potential of the guanidine scaffold in medicinal chemistry.

Conclusion

The history of this compound is a story of chemical innovation, beginning with its discovery through fundamental reactions in the early 20th century and evolving to highly efficient, scalable industrial processes. Initially explored for its utility in creating complex heterocyclic molecules, its applications have expanded significantly. Today, this compound is a valuable precursor for the synthesis of pharmaceuticals and advanced energetic materials. The continued exploration of its derivatives in drug discovery underscores the enduring importance of this versatile chemical intermediate.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 6. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological activity of aminoguanidine and this compound analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pimagedine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1,3-Diaminoguanidine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 1,3-diaminoguanidine monohydrochloride, a versatile intermediate in the synthesis of various pharmaceuticals, including the anticoccidial drug robenidine, and other industrially significant compounds.[1] The document outlines key experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis via Methyl Thiocyanate (B1210189) Intermediate

This two-step method is a widely employed and economically favorable route for the synthesis of 1,3-diaminoguanidine monohydrochloride, boasting high yields and the use of cost-effective starting materials.[1]

Experimental Protocol

Step 1: Synthesis of Methyl Thiocyanate

-

In a reaction vessel, dissolve sodium thiocyanate (NaSCN) in water. The typical mass ratio of sodium thiocyanate to water is 1:1 to 1:1.5.[2]

-

To this solution, add dimethyl sulfate (B86663) ((CH₃)₂SO₄) dropwise. The molar ratio of sodium thiocyanate to dimethyl sulfate should be maintained between 2:1 and 2.5:1, with an optimal ratio of 2.1:1.[1][2]

-

Allow the reaction to proceed at room temperature for 5-6 hours.[2][3]

-

Upon completion, the reaction mixture will separate into two layers. Collect the upper oil layer, which is the methyl thiocyanate (CH₃SCN) product.[1][3]

Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride

-

In a separate reaction kettle, prepare a solution of hydrazine (B178648) hydrochloride (N₂H₅Cl) in water. A typical mass ratio of hydrazine hydrochloride to water is 1:4 to 1:5.[2]

-

Add the methyl thiocyanate obtained in Step 1 to the heated solution. The molar ratio of hydrazine hydrochloride to methyl thiocyanate should be in the range of 1.9:1 to 2.1:1.[2]

-

Maintain the reaction temperature at 30-40°C and continue the reaction for 4-5 hours.[2][3]

-

After the reaction period, cool the mixture.

-

The product, 1,3-diaminoguanidine monohydrochloride, will precipitate as a white solid.

-

Collect the solid product by suction filtration.

-

Wash the collected solid with cold water (5-10°C) and then dry it to obtain the final product.[2]

Quantitative Data

| Parameter | Value | Reference |

| Step 1: Methyl Thiocyanate Synthesis | ||

| Molar Ratio (NaSCN : (CH₃)₂SO₄) | 2.1:1 (optimal) | [1][2] |

| Reaction Temperature | Room Temperature | [2][3] |

| Reaction Time | 5-6 hours | [2][3] |

| Step 2: 1,3-Diaminoguanidine Monohydrochloride Synthesis | ||

| Molar Ratio (N₂H₅Cl : CH₃SCN) | 1.95-2.0 : 1 | [1] |

| Reaction Temperature | 30-40°C | [1][2][3] |

| Reaction Time | 4-5 hours | [1][2][3] |

| Overall Process | ||

| Yield | 90-95% | [1] |

| Purity (by HPLC) | 98.3% - 99.1% | [3] |

Synthesis Workflow

Caption: Workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride via a methyl thiocyanate intermediate.

Synthesis from Guanidine (B92328) Hydrochloride and Hydrazine Hydrate (B1144303)

This method provides a direct, one-step process for the synthesis of 1,3-diaminoguanidine monohydrochloride.

Experimental Protocol

-

Dissolve guanidine hydrochloride (CH₆N₃·Cl) in water. The mass ratio of guanidine hydrochloride to water can range from 1:2 to 1:6.[4]

-

Add toluene (B28343) to the aqueous solution. The mass ratio of water to toluene is typically between 1:0.2 and 1:0.5.[4]

-

Slowly add hydrazine hydrate (N₂H₄·H₂O) dropwise to the mixture. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be in the range of 1:1.9 to 1:2.5.[4]

-

Heat the reaction mixture to a temperature between 50°C and 110°C and maintain for 5-10 hours.[4]

-

After the reaction, cool the mixture and adjust the pH to less than 3 using hydrochloric acid.

-

Allow the mixture to stand and separate into layers. Collect the aqueous layer.

-

Concentrate the aqueous layer by distillation until a small amount of precipitate forms.

-

Slowly add the concentrated solution dropwise to anhydrous ethanol (B145695) with stirring to induce crystallization.

-

Wash the resulting white crystals with cold water (1-6°C).

-

Dry the crystals to obtain the final product.

Quantitative Data

| Parameter | Value | Reference |

| Mass Ratio (Guanidine HCl : Water) | 1 : (2-6) | [4] |

| Mass Ratio (Water : Toluene) | 1 : (0.2-0.5) | [4] |

| Molar Ratio (Guanidine HCl : Hydrazine Hydrate) | 1 : (1.9-2.5) | [4] |

| Reaction Temperature | 50-110°C | [4] |

| Reaction Time | 5-10 hours | [4] |

| Final pH | < 3 | [4] |

| Mass Ratio (Concentrated Solution : Anhydrous Ethanol) | 1 : (3-5) | [4] |

Synthesis Workflow

Caption: Workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride from guanidine hydrochloride.

Other Synthetic Routes

Other reported methods for the synthesis of aminoguanidine (B1677879) compounds, which may be adaptable for 1,3-diaminoguanidine, include the reaction of calcium cyanamide (B42294) with hydrazine and the reduction of nitroguanidine.[5][6] However, detailed protocols and quantitative data for the specific synthesis of 1,3-diaminoguanidine monohydrochloride via these routes are less extensively documented in the reviewed literature.

Applications

1,3-Diaminoguanidine monohydrochloride serves as a crucial intermediate in the synthesis of various compounds.[7] Its primary application is in the production of the anticoccidial drug robenidine, which is used in poultry and rabbits.[1] It is also a precursor for energetic materials based on dinitroguanidine.[] Furthermore, it is used in the synthesis of other pharmacologically active molecules and has been investigated for its antimicrobial properties.[1]

References

- 1. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]

- 2. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 3. Preparation method of 1, 3-diamino guanidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Diaminoguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoguanidine and its salts are compounds of significant interest in medicinal chemistry and materials science. Possessing a unique structural motif, these molecules have demonstrated potential as therapeutic agents, particularly in the context of metabolic diseases such as diabetes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, with a focus on its hydrochloride and nitrate (B79036) salts. Detailed experimental protocols for its synthesis and analysis are presented, alongside a proposed mechanism of action for its antidiabetic effects, visualized through a signaling pathway diagram.

Chemical and Physical Properties

This compound is a guanidine (B92328) derivative characterized by the presence of two amino groups attached to the guanidine core. Its properties are often studied in the form of its more stable salts, primarily the hydrochloride and nitrate salts.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound and its common salts.

Table 1: General Properties of this compound and its Salts

| Property | This compound | 1,3-Diaminoguanidine Monohydrochloride | This compound Nitrate |

| Molecular Formula | CH₇N₅[1] | CH₈ClN₅[2][3] | CH₈N₆O₃[4] |

| Molecular Weight | 89.10 g/mol [1] | 125.56 g/mol [2][3][5] | 152.11 g/mol [4] |

| CAS Number | 4364-78-7[1] | 36062-19-8[5][6] | 37160-07-9[4] |

Table 2: Physical Properties of 1,3-Diaminoguanidine Monohydrochloride

| Property | Value |

| Appearance | White to light beige granular powder or crystalline powder[2][5][6] |

| Melting Point | 180-182 °C (decomposes)[2][7] |

| Solubility | Soluble in water (50 mg/mL)[6] |

| Density | 1.94 g/cm³[2] |

Experimental Protocols

Synthesis of 1,3-Diaminoguanidine Monohydrochloride

Two common methods for the synthesis of 1,3-diaminoguanidine monohydrochloride are detailed below.

Method 1: From Guanidine Hydrochloride

This protocol is adapted from a patented synthesis method.[8]

-

Materials: Guanidine hydrochloride, water, toluene (B28343), hydrazine (B178648) hydrate (B1144303), hydrochloric acid, anhydrous ethanol (B145695).

-

Procedure:

-

Dissolve guanidine hydrochloride in water (mass ratio 1:2-6).

-

Add toluene to the solution (mass ratio of water to toluene 1:0.2-0.5).

-

Slowly add hydrazine hydrate to the mixed solution (mole ratio of guanidine hydrochloride to hydrazine hydrate 1:1.9-2.5).

-

Maintain the reaction at a temperature of 50-110 °C for 5-10 hours.

-

After the reaction, adjust the pH to less than 3 with hydrochloric acid.

-

Allow the layers to separate and collect the aqueous layer.

-

Concentrate the aqueous layer by distillation until a small amount of precipitate forms.

-

Slowly add the concentrated solution to anhydrous ethanol (mass ratio of concentrate to ethanol 1:3-5) with stirring to induce crystallization.

-

Wash the resulting white crystals with cold water (1-6 °C).

-

Dry the crystals to obtain the final product.

-

Method 2: From Sodium Thiocyanate (B1210189)

This protocol is based on a patented synthesis method.

-

Materials: Sodium thiocyanate, water, dimethyl sulfate (B86663), hydrazine hydrochloride.

-

Procedure:

-

Dissolve sodium thiocyanate in water.

-

Add dimethyl sulfate and react at room temperature for 5-6 hours.

-

Separate the oil layer (methyl thiocyanate).

-

In a separate vessel, mix hydrazine hydrochloride and water and heat to 30-40 °C.

-

Add the methyl thiocyanate to the hydrazine hydrochloride solution and maintain the temperature for 4-5 hours.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 1,3-diaminoguanidine hydrochloride as a white solid.

-

Synthesis of this compound-Functionalized Cellulose (B213188)

This protocol describes the modification of cellulose to incorporate this compound.[9]

-

Materials: Cellulose powder, potassium periodate (B1199274), this compound, ethanol, triethylamine.

-

Procedure:

-

Oxidation of Cellulose:

-

Suspend cellulose powder in distilled water.

-

Add potassium periodate and stir at 45 °C for 6 hours to form dialdehyde (B1249045) cellulose (DAC).

-

Filter and dry the DAC.

-

-

Functionalization with this compound:

-

Add this compound to the DAC in ethanol in the presence of triethylamine.

-

Reflux the mixture at 80 °C for 6 hours.

-

Filter and dry the resulting orange-yellow powder of this compound-modified cellulose.

-

-

Analytical Method: Purity Determination by HPLC

-

General Approach (based on aminoguanidine (B1677879) analysis):

-

Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) sulfate buffer at a specific pH) and an organic solvent like methanol. The gradient or isocratic elution profile would need to be developed.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

-

Analysis: Inject the sample and a series of standards to create a calibration curve for quantification. Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

Proposed Biological Signaling Pathway

This compound has been investigated for its antidiabetic properties, suggesting it may improve insulin (B600854) sensitivity.[10][11] While the precise molecular signaling pathway for this compound has not been explicitly detailed in the available literature, its structural similarity to other biguanides like metformin (B114582) and phenformin (B89758) allows for a proposed mechanism of action based on the well-established pathways of these related compounds.[3] The central event is believed to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

The following diagram illustrates the proposed signaling pathway for the antidiabetic action of this compound.

Caption: Proposed mechanism of this compound's antidiabetic action via AMPK activation.

This proposed pathway suggests that this compound inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. This change in the energy state of the cell activates AMPK. Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis (the production of glucose in the liver) and an increase in glucose uptake by muscle cells. Both of these effects contribute to lowering blood glucose levels.

Safety and Handling

1,3-Diaminoguanidine monohydrochloride is classified as an irritant, causing skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from oxidizing agents.[12] this compound nitrate is known to be explosive and should be handled with extreme caution.[13]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse applications. This guide has provided a detailed overview of their core chemical and physical properties, established and patented synthesis protocols, and a proposed biological mechanism of action for their antidiabetic effects. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further investigation and application of these intriguing molecules. Further research is warranted to definitively elucidate the specific signaling pathways of this compound and to explore its full therapeutic potential.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. ClinPGx [clinpgx.org]

- 6. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Stimulation of insulin secretion by guanidinoacetic acid and other guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of the acute hypoglycemic action of phenformin (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenformin | C10H15N5 | CID 8249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The Role of Biguanides in Diabetes Management [apollo247.com]

- 13. Biguanides suppress hepatic glucagon signaling by decreasing production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diaminoguanidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for diaminoguanidine hydrochloride (CAS No: 36062-19-8). The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental protocols, and data interpretation.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound hydrochloride, a compound of interest in various chemical and pharmaceutical research areas.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound hydrochloride exhibits characteristic absorptions corresponding to its functional groups. The data presented is a composite of typical values for similar structures and available spectral information.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (amine and imine groups) |

| ~1650 | Strong | C=N stretching (guanidinium group) |

| 1600-1550 | Medium | N-H bending (amine groups) |

| ~1100 | Medium | C-N stretching |

Table 1: Key Infrared Absorption Bands for this compound Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound hydrochloride was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | Broad Singlet | 4H | -NH₂ protons |

| ~6.5 | Broad Singlet | 3H | =NH and -NH- protons |

Table 2: ¹H NMR Spectral Data for this compound Hydrochloride in DMSO-d₆.

1.2.2. ¹³C NMR Spectroscopy

Due to the limited availability of experimental ¹³C NMR data, the following chemical shifts are predicted based on computational models. The spectrum is expected to show a single resonance for the central carbon atom of the guanidinium (B1211019) group.

| Predicted Chemical Shift (ppm) | Assignment |

| ~160 | C=N (Guanidinium carbon) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a suitable technique for the analysis of this compound hydrochloride.

| m/z (amu) | Ion Formation |

| 90.07 | [M+H]⁺ (Protonated molecule) |

| 112.06 | [M+Na]⁺ (Sodium adduct) |

Table 4: Expected Molecular Ions in Positive-Ion ESI-MS of this compound Hydrochloride.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound hydrochloride.

Method: Attenuated Total Reflectance (ATR)

-

Instrument: A Fourier-transform infrared spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation: Due to the hygroscopic nature of this compound hydrochloride, handle the sample in a low-humidity environment (e.g., a glove box) if possible. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternatively, the KBr pellet method can be used, which involves mixing the sample with dry potassium bromide powder and pressing it into a thin, transparent disk[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound hydrochloride.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this polar compound[2].

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C and potential long relaxation times.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of this compound hydrochloride and study its fragmentation.

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Sample Preparation:

-

Prepare a dilute solution of this compound hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent system such as a mixture of methanol (B129727) and water. The addition of a small amount of formic acid can aid in protonation.

-

-

Data Acquisition (MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-200 amu).

-

-

Data Acquisition (MS/MS for Fragmentation Analysis):

-

Select the protonated molecule ([M+H]⁺ at m/z 90.07) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Vary the collision energy to observe the formation of different fragment ions.

-

Acquire the product ion spectrum.

-

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound hydrochloride.

Caption: Workflow for Spectroscopic Characterization.

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

References

Theoretical Underpinnings of Diaminoguanidine Tautomerism: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on the tautomeric forms of diaminoguanidine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into the computational analysis of this compound tautomers.

Introduction to this compound and its Tautomers

This compound is a small organic molecule characterized by a central carbon atom bonded to three nitrogen atoms, with two of these nitrogens further substituted with amino groups. The presence of multiple nitrogen atoms and mobile protons allows for the existence of several tautomeric forms. Tautomers are isomers of a compound that readily interconvert, typically through the migration of a proton. Understanding the relative stability and electronic structure of these tautomers is crucial for predicting the molecule's behavior in biological systems, including its receptor binding affinity and metabolic stability.

Theoretical studies, primarily employing ab initio molecular orbital (MO) and density functional theory (DFT) methods, have been instrumental in elucidating the electronic structure and relative stabilities of this compound tautomers. These computational approaches have identified three principal positional isomers, herein designated as DAG1, DAG2, and DAG3. The consensus from these theoretical investigations is that the DAG1 isomer represents the most stable tautomeric form on the potential energy surface.[1]

Computational Methodology for Tautomer Analysis

The theoretical investigation of this compound tautomers involves a multi-step computational workflow. This process is designed to accurately predict the geometric and electronic properties of each tautomer and to determine their relative stabilities.

General Computational Protocol

A typical computational protocol for the study of this compound tautomers includes the following steps:

-

Initial Structure Generation: The three-dimensional coordinates of all possible tautomers of this compound are generated.

-

Geometry Optimization: The geometry of each tautomer is optimized to find the minimum energy conformation. This is commonly performed using density functional theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a Pople-style basis set, for instance, 6-31G(d).

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often carried out on the optimized geometries using a higher level of theory or a larger basis set. This can involve methods like second-order Møller-Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Solvation Effects: The influence of a solvent on the relative tautomer stabilities can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).

-

Population Analysis: To understand the charge distribution and electronic delocalization within each tautomer, a population analysis method like Natural Population Analysis (NPA) is employed.[1]

Quantitative Data on Guanidinium (B1211019) Tautomers

Table 1: Relative Energies of Guanidinium Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Guanidinium (C3h) | MP2/6-31G(d) | 0.00 |

| Guanidinium (D3h) | MP2/6-31G(d) | 0.12 |

Note: The C3h and D3h structures are very close in energy, with the slightly pyramidalized C3h form being the minimum at this level of theory.

Table 2: Selected Bond Lengths of Guanidinium Tautomers

| Tautomer | Bond | Bond Length (Å) at MP2/6-31G(d) |

| Guanidinium (C3h) | C-N | 1.325 |

| Guanidinium (C3h) | N-H | 1.012 |

| Guanidinium (D3h) | C-N | 1.323 |

| Guanidinium (D3h) | N-H | 1.011 |

Table 3: Natural Population Analysis (NPA) Charges of Guanidinium (C3h)

| Atom | NPA Charge (a.u.) at MP2/6-31G(d) |

| C | 0.435 |

| N | -0.845 |

| H | 0.452 |

Tautomeric Equilibrium and Signaling Pathways

The interconversion between this compound tautomers is a dynamic equilibrium. The position of this equilibrium is dictated by the relative Gibbs free energies of the tautomers. The most stable tautomer, DAG1, is expected to be the most populated species under thermodynamic control. This has significant implications for drug design, as the biological activity of this compound will likely be dominated by the properties of the DAG1 tautomer.

In the context of drug development, the specific tautomeric form of a drug molecule can influence its binding to a target protein. The hydrogen bonding pattern and electrostatic potential of each tautomer can differ significantly, leading to different binding affinities. Therefore, computational studies that identify the most stable tautomer and its electronic properties are invaluable for structure-based drug design.

Conclusion

Theoretical studies on this compound tautomers have provided fundamental insights into their relative stabilities and electronic structures. The identification of the DAG1 isomer as the most stable form is a key finding for medicinal chemists. The computational methodologies outlined in this guide serve as a robust framework for the continued investigation of this compound and its derivatives. A thorough understanding of the tautomeric landscape of these molecules is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Diaminoguanidine Isomers and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of diaminoguanidine, focusing on their relative stability, synthesis, and characterization. This compound, a molecule with the chemical formula CH₇N₅, can exist as three distinct positional isomers: 1,1-diaminoguanidine, 1,2-diaminoguanidine (B1195052), and 1,3-diaminoguanidine. Understanding the properties of these isomers is crucial for their application in various fields, including energetic materials and medicinal chemistry.

Core Concepts: Isomerism and Stability

The arrangement of the two amino groups around the central guanidine (B92328) core defines the three positional isomers of this compound. Computational studies have been instrumental in elucidating the relative thermodynamic stabilities of these isomers.

Isomers of this compound

-

1,1-Diaminoguanidine (DAG1): Both amino groups are attached to the same terminal nitrogen atom of the hydrazine (B178648) moiety.

-

1,2-Diaminoguanidine (DAG2): The amino groups are attached to adjacent nitrogen atoms.

-

1,3-Diaminoguanidine (DAG3): The amino groups are attached to the two terminal nitrogen atoms of the guanidine core.

Quantitative Data on Isomer Stability

Theoretical calculations employing ab initio molecular orbital and density functional theory (DFT) methods have been used to determine the relative stabilities of the this compound isomers.[1] The most stable isomer is predicted to be 1,1-diaminoguanidine (DAG1). The relative energies of the isomers are summarized in the table below.

| Isomer | Common Name | Relative Energy (kcal/mol) |

| 1,1-Diaminoguanidine | DAG1 | 0.00 |

| 1,2-Diaminoguanidine | DAG2 | +2.5 |

| 1,3-Diaminoguanidine | DAG3 | +5.0 |

Data sourced from theoretical calculations.

Isomer Stability and Interconversion

The relative stability of the this compound isomers can be visualized as an energy landscape. The most stable isomer, 1,1-diaminoguanidine, resides at the lowest energy level. The other isomers, 1,2- and 1,3-diaminoguanidine, are at higher energy levels, indicating they are less stable. Isomerization between these forms would require surmounting an energy barrier.

Experimental Protocols

Synthesis of this compound Isomers

Detailed experimental procedures for the synthesis of all three this compound isomers are not widely available, with the synthesis of 1,3-diaminoguanidine, typically as its hydrochloride salt, being the most documented.

Synthesis of 1,3-Diaminoguanidine Monohydrochloride:

A common method for the preparation of 1,3-diaminoguanidine monohydrochloride involves the reaction of guanidine hydrochloride with hydrazine hydrate (B1144303).

-

Reaction: Guanidine hydrochloride is dissolved in water, and toluene (B28343) is added to the solution. Hydrazine hydrate is then added dropwise to the mixture. The reaction is carried out at a temperature of 50-110°C for 5-10 hours. After the reaction, the pH is adjusted to below 3 with hydrochloric acid.

-

Workup and Purification: The aqueous layer is separated and concentrated by distillation until a small amount of precipitate forms. The concentrated solution is then slowly added to anhydrous ethanol (B145695) with stirring to induce crystallization. The resulting white crystals of 1,3-diaminoguanidine monohydrochloride are collected by filtration, washed with cold water, and dried.

Preparation of 1,3-Diaminoguanidine (Free Base):

The free base of 1,3-diaminoguanidine can be prepared from its hydrochloride salt by neutralization with a suitable base.

-

Procedure: 1,3-Diaminoguanidine monohydrochloride is dissolved in a minimal amount of water. A stoichiometric amount of a strong base, such as sodium hydroxide, is added to neutralize the hydrochloric acid. The free base can then be extracted with an organic solvent or precipitated from the solution. Care must be taken as the free base is less stable than its salt form.

Synthesis protocols for 1,1- and 1,2-diaminoguanidine are not well-established in the literature.

Characterization Methods

Standard analytical techniques are used to characterize the this compound isomers and their salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1,3-diaminoguanidine monohydrochloride in DMSO-d₆, characteristic peaks for the various N-H protons are observed.

-

¹³C NMR: The carbon NMR spectrum reveals the chemical shift of the central guanidinyl carbon.

Infrared (IR) Spectroscopy:

-

FTIR: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1,3-diaminoguanidine monohydrochloride shows characteristic absorption bands for N-H stretching and bending vibrations, as well as C=N stretching of the guanidinium (B1211019) core.

Mass Spectrometry (MS):

-

ESI-MS: Electrospray ionization mass spectrometry can be used to determine the molecular weight of the this compound isomers. For 1,3-diaminoguanidine, the protonated molecule [M+H]⁺ would be observed at m/z 90.08.

Computational Chemistry Methods:

The stability of this compound isomers has been investigated using computational chemistry software.

-

Software: Gaussian 09 is a widely used program for such calculations.

-

Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is employed to perform geometry optimization and frequency calculations for each isomer. The relative energies, including zero-point energy corrections, are then used to determine the order of stability.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a this compound isomer, exemplified by 1,3-diaminoguanidine monohydrochloride, is outlined below.

Conclusion

This guide has provided a detailed overview of the isomers of this compound, with a focus on their stability, synthesis, and characterization. The theoretical prediction that 1,1-diaminoguanidine is the most stable isomer provides a valuable framework for future experimental work. While the synthesis of 1,3-diaminoguanidine monohydrochloride is well-documented, further research is needed to develop robust synthetic routes to the other isomers and to fully characterize their properties. Such studies will be essential for unlocking the full potential of these versatile molecules in various scientific and industrial applications.

References

Synthesis of Diaminoguanidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of diaminoguanidine, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway. While the direct conversion of aminoguanidine (B1677879) to this compound is not extensively documented in publicly available literature, this guide details established methods for the synthesis of this compound hydrochloride from alternative, readily available starting materials.

Executive Summary

This compound and its salts are important building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds with potential therapeutic applications. This document outlines two primary, well-documented methods for the synthesis of 1,3-diaminoguanidine monohydrochloride: the reaction of guanidine (B92328) hydrochloride with hydrazine (B178648) hydrate (B1144303) and a multi-step process beginning with sodium thiocyanate (B1210189). These methods have been selected based on their detailed documentation in patent literature, providing a solid foundation for laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various published experimental protocols for the synthesis of 1,3-diaminoguanidine monohydrochloride. This allows for a clear comparison of different synthetic strategies.

| Starting Material(s) | Key Reagents | Molar/Mass Ratios | Reaction Temperature | Reaction Time | Reported Yield | Reference |

| Guanidine Hydrochloride | Hydrazine Hydrate, Toluene (B28343), Hydrochloric Acid | Guanidine HCl : Hydrazine Hydrate (1:1.9 to 1:2.5) | 50-110 °C | 5-10 hours | Not explicitly stated | [1][2] |

| Sodium Thiocyanate | Dimethyl Sulfate (B86663), Hydrazine Dihydrochloride (B599025) | Sodium Thiocyanate : Dimethyl Sulfate (2-2.5:1); Hydrazine Dihydrochloride : Methyl Thiocyanate (1.95-2.0:1) | Room Temperature (Step 1); 30-40 °C (Step 2) | 5-6 hours (Step 1); 4-5 hours (Step 2) | Not explicitly stated | [3][4] |

Experimental Protocols

Method 1: Synthesis from Guanidine Hydrochloride

This protocol is based on the reaction of guanidine hydrochloride with hydrazine hydrate in a biphasic system.[1][2]

Materials:

-

Guanidine hydrochloride

-

Hydrazine hydrate

-

Toluene

-

Hydrochloric acid

-

Anhydrous ethanol (B145695)

-

Deionized water

Procedure:

-

Dissolve guanidine hydrochloride in water (mass ratio of 1:2 to 1:6) in a suitable reaction vessel.

-

Add toluene to the aqueous solution (mass ratio of water to toluene of 1:0.2 to 1:0.5).

-

Slowly add hydrazine hydrate to the mixture (molar ratio of guanidine hydrochloride to hydrazine hydrate of 1:1.9 to 1:2.5).

-

Heat the reaction mixture to a temperature between 50 °C and 110 °C and maintain for 5 to 10 hours with stirring.

-

After the reaction is complete, cool the mixture and adjust the pH to less than 3 with hydrochloric acid.

-

Allow the layers to separate and collect the aqueous layer.

-

Concentrate the aqueous layer by distillation until a small amount of precipitate is formed.

-

Slowly add the concentrated solution to a reactor containing anhydrous ethanol (mass ratio of concentrated solution to ethanol of 1:3 to 1:5) with stirring to induce crystallization.

-

Filter the resulting white crystals and wash with cold water (1-6 °C).

-

Dry the crystals to obtain 1,3-diaminoguanidine monohydrochloride.

Method 2: Synthesis from Sodium Thiocyanate

This two-step protocol involves the formation of a methyl thiocyanate intermediate followed by reaction with hydrazine dihydrochloride.[3][4]

Materials:

-

Sodium thiocyanate

-

Dimethyl sulfate

-

Hydrazine dihydrochloride

-

Deionized water

Procedure:

Step 1: Synthesis of Methyl Thiocyanate

-

Dissolve sodium thiocyanate in water (mass ratio of 1:1 to 1:1.5).

-

Add dimethyl sulfate to the solution (molar ratio of sodium thiocyanate to dimethyl sulfate of 2-2.5:1).

-

Stir the mixture at room temperature for 5-6 hours.

-

After the reaction, allow the layers to separate and collect the upper oil layer, which is methyl thiocyanate.

Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride

-

Prepare a mixture of hydrazine dihydrochloride and water.

-

Heat the mixture to 30-40 °C.

-

Add the methyl thiocyanate obtained in Step 1 to the heated hydrazine dihydrochloride solution.

-

Maintain the reaction temperature for 4-5 hours.

-

After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.

-

Wash the solid product with cold water and dry to yield 1,3-diaminoguanidine monohydrochloride.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride from guanidine hydrochloride.

Caption: Workflow for the synthesis of 1,3-diaminoguanidine monohydrochloride.

Concluding Remarks

The synthesis of this compound is achievable through well-established protocols utilizing readily accessible starting materials such as guanidine hydrochloride or sodium thiocyanate. The methods presented in this guide provide a detailed and reproducible framework for researchers. While the direct synthesis from aminoguanidine remains an area for further investigation, the described pathways offer reliable alternatives for obtaining this valuable synthetic intermediate. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

An In-depth Technical Guide to CAS Number 36062-19-8

Disclaimer: Initial research indicates a potential ambiguity associated with CAS number 36062-19-8. While this number is officially assigned to 1,3-Diaminoguanidine monohydrochloride , it has been intermittently and incorrectly associated in some sources with 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) , a precursor in the synthesis of ketamine. This guide will primarily focus on the officially designated compound, 1,3-Diaminoguanidine monohydrochloride, and will also provide a brief clarification on 2-(2-chlorophenyl)-2-nitrocyclohexanone to address the potential confusion.

Part 1: 1,3-Diaminoguanidine Monohydrochloride

This section provides a comprehensive overview of 1,3-Diaminoguanidine monohydrochloride, including its properties, biological activities, hazards, and applications.

Physicochemical Properties

1,3-Diaminoguanidine monohydrochloride is a white to light beige granular powder.[1][2] It is highly soluble in water.[1]

| Property | Value | References |

| CAS Number | 36062-19-8 | [3] |

| Molecular Formula | CH₇N₅·HCl | [3] |

| Molecular Weight | 125.56 g/mol | [3] |

| Appearance | White to light beige granular powder | [1][2] |

| Melting Point | 180-182 °C (decomposes) | |

| Solubility | 50 mg/mL in water; insoluble in methanol (B129727) and ethanol (B145695) | [3] |

| Density | 1.94 g/cm³ | [4][] |

| InChI Key | HAZRIBSLCUYMQP-UHFFFAOYSA-N | [3] |

Biological Activity and Mechanism of Action

1,3-Diaminoguanidine monohydrochloride exhibits several biological activities:

-

Nitric Oxide Synthase (NOS) Inhibition: It has been shown to inhibit NOS isoforms, including neuronal NOS (nNOS), by altering the heme group of the enzyme. This leads to a reduction in the production of nitric oxide, a key signaling molecule.[3]

-

Antimicrobial Activity: The compound is effective against various Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes in bacterial metabolism.[3]

-

Cholinesterase Inhibition: It also demonstrates inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential for development as a neuroprotective agent.[3]

-

Antidiabetic Potential: Studies have explored its potential as an antidiabetic agent.[1]

Hazards and Toxicological Information

This compound is classified as harmful and an irritant.

| Hazard Class | Category | GHS Code | Description | References |

| Acute toxicity - Oral | Category 4 | H302 | Harmful if swallowed | [1] |

| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation | |

| Serious eye damage/eye irritation | Category 2 | H319 | Causes serious eye irritation | [1] |

| Specific target organ toxicity – single exposure | Category 3 | H335 | May cause respiratory irritation | [1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Applications in Research and Development

1,3-Diaminoguanidine monohydrochloride is a versatile intermediate with several applications:

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of various drugs.[1][6] Notably, it is an intermediate in the production of the anticoccidial drug robenidine and the antiseptic chlorhexidine .[3][6]

-

Energetic Materials: Due to its high nitrogen content, it serves as a precursor for dinitroguanidine-based compounds used in explosives and propellants.[][6]

-

Agriculture: It is used as a plant growth regulator, promoting root development.[1]

-

Chemical Research: It undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives and reacts with isothiocyanates to yield condensed pyrimidines.[3][7]

Experimental Protocols

1.5.1 Synthesis of 1,3-Diaminoguanidine Monohydrochloride

Two common synthesis routes are reported:

-

From Guanidine (B92328) Hydrochloride and Hydrazine (B178648) Hydrate (B1144303): This method involves the reaction of guanidine hydrochloride with hydrazine hydrate in a toluene-water biphasic system under reflux (100–110°C) for 8-10 hours.[3] Ammonium chloride is used as a catalyst.[3] The product is then precipitated and purified.

-

From Sodium Thiocyanate (B1210189) and Hydrazine Hydrochloride: A two-step process where sodium thiocyanate reacts with dimethyl sulfate (B86663) to form methyl thiocyanate.[3] This intermediate then reacts with hydrazine hydrochloride to yield 1,3-diaminoguanidine monohydrochloride.[3] This method is noted for its high yield (90-95%).[3]

1.5.2 Synthesis of Bis-Guanidine Derivatives

This protocol describes the general condensation reaction of 1,3-diaminoguanidine monohydrochloride with an aldehyde.

-

Materials: 1,3-Diaminoguanidine monohydrochloride, selected aldehyde (e.g., benzaldehyde), ethanol, and a suitable acid catalyst (e.g., acetic acid).

-

Procedure:

-

Dissolve 1,3-Diaminoguanidine monohydrochloride in ethanol in a round-bottom flask.

-

Add a few drops of the acid catalyst to the solution.

-

Add the aldehyde (2 molar equivalents) dropwise to the solution while stirring.

-

Reflux the mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure bis-guanidine derivative.

-

Diagrams and Workflows

Caption: Synthesis workflow for a bis-guanidine derivative.

Part 2: 2-(2-chlorophenyl)-2-nitrocyclohexanone (Clarification)

This compound is a precursor in the synthesis of Norketamine and Ketamine and is not correctly identified by CAS number 36062-19-8.[8][9] Its actual CAS number is 2079878-75-2 .[10]

Physicochemical Properties

| Property | Value | References |

| CAS Number | 2079878-75-2 | [10] |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [11] |

| Molecular Weight | 253.68 g/mol | [11] |

| Appearance | Yellow powder | [9] |

| Boiling Point | 412.5±45.0 °C (Predicted) | [11] |

| Density | 1.33±0.1 g/cm³ (Predicted) | [11] |

Primary Application: Synthesis of Norketamine and Ketamine

2-(2-chlorophenyl)-2-nitrocyclohexanone (often abbreviated as 2-CPNCH) is a known precursor for the synthesis of norketamine, which can then be converted to ketamine, a dissociative anesthetic.[12][13] The synthesis typically involves the reduction of the nitro group to an amine, followed by other modifications.[12] One reported method involves using zinc powder and formic acid to reduce 2-CPNCH to norketamine.[12][13] Norketamine is then reacted with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) to synthesize ketamine.[12][13]

Synthesis Workflow Diagram

Caption: Simplified workflow for Ketamine synthesis from 2-CPNCH.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3-Diaminoguanidine Hydrochloride | CAS 36062-19-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]

- 4. 1,3-Diaminoguanidine Hydrochloride [yksznt.com]

- 6. royal-chem.com [royal-chem.com]

- 7. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 [chemicalbook.com]

- 8. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Cas 2079878-75-2,2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | lookchem [lookchem.com]

- 11. (2-Chlorophenyl) -2-Nitrocyclohexanone [chembk.com]

- 12. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Diaminoguanidine Monohydrochloride Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diaminoguanidine monohydrochloride, a compound of interest in various research and development applications. This document compiles quantitative solubility data from various sources, details the experimental protocols for solubility determination, and presents a visual representation of a common experimental workflow.

Core Solubility Data

This compound monohydrochloride exhibits varying solubility depending on the solvent and temperature. The following tables summarize the available quantitative data.

Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) | Source Citation |

| Not Specified | 5 | [1][2][3] |

Solubility in Various Organic Solvents

A systematic study published in the Journal of Chemical & Engineering Data determined the solubility of this compound monohydrochloride in twelve different monosolvents at temperatures ranging from 273.15 K (0 °C) to 323.15 K (50 °C). The study found that the solubility increases with a rise in temperature across all tested solvents. Notably, this compound monohydrochloride demonstrated the highest solubility in water, followed by methanol (B129727) and ethanol, with significantly lower solubility in other organic solvents.[4] Van der Waals forces and the polarity of the solvent were identified as key factors influencing the dissolution behavior.[4]

Due to the extensive nature of the data from this study, a representative summary is provided below. For the complete dataset, readers are encouraged to consult the original publication.

| Solvent | Temperature Range (°C) | General Solubility Trend |

| Methanol | 0 - 50 | High, increases with temperature |

| Ethanol | 0 - 50 | Moderate to High, increases with temperature |

| n-Propanol | 0 - 50 | Low, increases with temperature |

| n-Butanol | 0 - 50 | Low, increases with temperature |

| Isopropanol | 0 - 50 | Low, increases with temperature |

| Isobutanol | 0 - 50 | Low, increases with temperature |

| Tetrahydrofuran (THF) | 0 - 50 | Very Low, increases with temperature |

| Ethyl Acetate | 0 - 50 | Very Low, increases with temperature |

| Acetonitrile | 0 - 50 | Very Low, increases with temperature |

| Hexane | 0 - 50 | Insoluble |

| Heptane | 0 - 50 | Insoluble |

Experimental Protocols for Solubility Determination

The most commonly cited method for determining the solubility of a solid compound like this compound monohydrochloride in a liquid solvent is the gravimetric method . This technique relies on the precise measurement of mass to determine the concentration of a solute in a saturated solution.

Gravimetric Method: A Detailed Protocol

This protocol outlines the general steps involved in determining the solubility of a solid using the gravimetric method.

1. Preparation of a Saturated Solution:

- An excess amount of the solid solute (this compound monohydrochloride) is added to a known volume of the solvent in a sealed container, such as a conical flask.

- The mixture is agitated, typically by shaking or stirring, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.

2. Sample Withdrawal and Filtration:

- A known volume of the saturated solution is carefully withdrawn using a pipette, ensuring that no solid particles are transferred.

- The withdrawn sample is then filtered to remove any remaining undissolved solute.

3. Solvent Evaporation:

- The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish.

- The solvent is evaporated from the solution. This can be achieved by heating the dish in an oven at a temperature below the decomposition point of the solute.

4. Drying and Weighing:

- Once the solvent has completely evaporated, the evaporating dish containing the solid residue is dried in an oven until a constant weight is achieved. This ensures the complete removal of any residual solvent.

- The dish and the dried solute are then cooled in a desiccator to prevent moisture absorption from the atmosphere before being weighed accurately.

5. Calculation of Solubility:

- The mass of the dissolved solute is determined by subtracting the initial mass of the empty evaporating dish from the final mass of the dish containing the dried solute.

- The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Molecular Structure of Diaminoguanidine Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminoguanidine and its salts are compounds of significant interest in medicinal chemistry and materials science. The presence of multiple nitrogen atoms and the delocalized positive charge in the diaminoguanidinium cation contribute to their unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the molecular structure of various this compound salts, detailing their crystallographic parameters, spectroscopic signatures, and relevant biological pathways. The information is presented to facilitate further research and development in areas such as drug design and energetic materials.

Molecular Structure and Crystallography

The molecular geometry of the diaminoguanidinium cation is characterized by a planar arrangement of the central carbon and its three nitrogen substituents, a consequence of resonance stabilization. The addition of amino groups to the guanidinium (B1211019) core introduces further structural complexity and opportunities for diverse intermolecular interactions. The precise bond lengths and angles, as well as the overall crystal packing, are influenced by the nature of the counter-ion and the presence of any solvate molecules.

Crystallographic Data of this compound Salts

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these salts. The following tables summarize the available crystallographic data for several this compound and related salts.

| Salt | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| Triaminoguanidinium Nitrate (B79036) | C(NH₂)₃(NH₂)₃NO₃ | Orthorhombic | Pbcm | 8.389(7) | 12.684(8) | 6.543(5) | 90 | 692.2(9) | 4 | [1] |

| Aminoguanidinium Thiosulfate | (CN₄H₇)₂S₂O₃ | Monoclinic | C2/m | 12.8344(6) | 13.9134(6) | 6.8757(3) | 115.529(5) | - | - | |

| Di(aminoguanidine) 5-nitroiminotetrazolate | - | Monoclinic | P2(1)/c | - | - | - | - | - | - |

Note: Detailed crystallographic data, including complete bond lengths and angles for diaminoguanidinium sulfate (B86663) and dichloride, were not fully available in the public domain at the time of this compilation. Researchers are encouraged to consult specialized crystallographic databases for more comprehensive information.

Key Bond Lengths and Angles in Triaminoguanidinium Nitrate[1]

| Bond | Length (Å) | Angle | Angle (°) |

| N-O(1) | 1.206 | O(1)-N-O(2) | 120 |

| N-O(2) | 1.203 | ||

| Corrected N-O | |||

| N-O(1) | 1.341 | ||

| N-O(2) | 1.262 |

Experimental Protocols

Synthesis of this compound Salts

1. Synthesis of 1,3-Diaminoguanidine Monohydrochloride

This procedure is adapted from a patented method and provides a route to 1,3-diaminoguanidine monohydrochloride from guanidine (B92328) hydrochloride and hydrazine (B178648) hydrate (B1144303).

-

Materials: Guanidine hydrochloride, water, toluene (B28343), hydrazine hydrate, hydrochloric acid, anhydrous ethanol (B145695).

-

Procedure:

-

Dissolve guanidine hydrochloride in water in a reaction kettle.

-

Add toluene to the solution. The mass ratio of water to toluene should be between 1:0.2 and 1:0.5.

-

Slowly add hydrazine hydrate dropwise. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be between 1:1.9 and 1:2.5.

-

Heat the reaction mixture to 50-110 °C and maintain for 5-10 hours.

-

After the reaction, cool the mixture and adjust the pH to less than 3 with hydrochloric acid.

-

Allow the layers to separate and collect the aqueous layer.

-

Concentrate the aqueous layer by distillation until a small amount of precipitate forms.

-

Slowly add the concentrated solution dropwise to a stirred solution of anhydrous ethanol to induce crystallization. The mass ratio of the concentrated solution to ethanol should be between 1:3 and 1:5.

-

Wash the resulting white crystals with cold water (1-6 °C).

-

Dry the crystals to obtain the final product.

-

2. Synthesis of Triaminoguanidinium Nitrate (TAGN)

This method describes the synthesis of TAGN from guanidine nitrate and hydrazine.

-

Materials: Guanidine nitrate, hydrazine (e.g., 64% in water), a suitable solvent (e.g., alcohol), nitric acid.

-

Procedure:

-

Add guanidine nitrate and the alcohol solvent to a reaction flask.

-

Add a portion of the hydrazine solution, sufficient to form mono- and this compound nitrate intermediates.

-

Heat the reaction mixture to between 70 °C and 110 °C with agitation.

-

After the initial reaction, physically remove any alcohol-insoluble impurities by filtration or centrifugation.

-

Add the remaining hydrazine to the solution to bring the total molar ratio of hydrazine to guanidine nitrate to at least 3:1.

-

Adjust the pH of the reaction mixture to 4.5-5.5 with nitric acid.

-

Allow the product to crystallize at ambient temperature.

-

Isolate the triaminoguanidine nitrate crystals.

-

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound salts.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the this compound salt sample with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands for the guanidinium group and the respective counter-ions can then be identified.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the diaminoguanidinium cation.

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the specific salt.

-

Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

The final sample volume should be approximately 0.6-0.7 mL.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the diaminoguanidinium cation will provide insights into its electronic structure and conformation in solution. For salts, the protonation of nitrogen atoms typically leads to downfield shifts of the attached protons.

-

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as both antibacterial and antidiabetic agents. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.

Antibacterial Mechanism of Action

The antibacterial effect of certain this compound derivatives is believed to involve a multi-pronged attack on bacterial cells. One proposed mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Another potential target is the enzyme dihydrofolate reductase (DHFR), which is essential for bacterial DNA synthesis.

Antidiabetic Signaling Pathway

The antidiabetic properties of this compound analogs appear to be linked to the modulation of insulin (B600854) signaling and creatine (B1669601) metabolism. These compounds may enhance insulin sensitivity, potentially by interacting with components of the insulin receptor signaling cascade. Additionally, their structural similarity to creatine suggests a possible interaction with the creatine transporter (SLC6A8), which could influence cellular energy metabolism.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound salts, including available crystallographic data, experimental protocols for their synthesis and characterization, and insights into their biological mechanisms of action. The compiled data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, fostering further investigation into the promising potential of these compounds. The provided diagrams offer a visual representation of the current understanding of their biological activities, highlighting key areas for future research.

References

Methodological & Application